Famotidine dimer Famotidine dimer Faamotidine Related Compound B (Famotidine EP Impurity B) is an impurity of Famotidine.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Famotidine Related Compound B (Famotidine Impurity B) is an impurity of famotidine, which is a hydrophilic, cationic, histamine H2 receptor antagonist drug that effectively inhibits gastric acid secretion in humans.
An impurity of Famotidine. Famotidine is a histamine H7 receptor antagonist that inhibits stomach acid production
Brand Name: Vulcanchem
CAS No.: 89268-62-2
VCID: VC21347694
InChI: InChI=1S/C16H23N11O2S5/c17-13(18)24-15-21-9(7-32-15)5-30-3-1-11-23-12(27-34(28,29)26-11)2-4-31-6-10-8-33-16(22-10)25-14(19)20/h7-8H,1-6H2,(H,23,26,27)(H4,17,18,21,24)(H4,19,20,22,25)
SMILES: C1=C(N=C(S1)N=C(N)N)CSCCC2=NS(=O)(=O)N=C(N2)CCSCC3=CSC(=N3)N=C(N)N
Molecular Formula: C16H23N11O2S5
Molecular Weight: 561.8 g/mol

Famotidine dimer

CAS No.: 89268-62-2

Cat. No.: VC21347694

Molecular Formula: C16H23N11O2S5

Molecular Weight: 561.8 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Famotidine dimer - 89268-62-2

CAS No. 89268-62-2
Molecular Formula C16H23N11O2S5
Molecular Weight 561.8 g/mol
IUPAC Name 2-[4-[2-[5-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-1,1-dioxo-4H-1,2,4,6-thiatriazin-3-yl]ethylsulfanylmethyl]-1,3-thiazol-2-yl]guanidine
Standard InChI InChI=1S/C16H23N11O2S5/c17-13(18)24-15-21-9(7-32-15)5-30-3-1-11-23-12(27-34(28,29)26-11)2-4-31-6-10-8-33-16(22-10)25-14(19)20/h7-8H,1-6H2,(H,23,26,27)(H4,17,18,21,24)(H4,19,20,22,25)
Standard InChI Key NRRXZFHNRLQONH-UHFFFAOYSA-N
SMILES C1=C(N=C(S1)N=C(N)N)CSCCC2=NS(=O)(=O)N=C(N2)CCSCC3=CSC(=N3)N=C(N)N
Canonical SMILES C1=C(N=C(S1)N=C(N)N)CSCCC2=NS(=O)(=O)N=C(N2)CCSCC3=CSC(=N3)N=C(N)N
Appearance White to light yellow Solid
Melting Point >140 °C

Chemical Properties and Structure

Famotidine dimer, identified by CAS number 89268-62-2, possesses a complex molecular structure derived from its parent compound . The molecular formula of famotidine dimer is C16H23N11O2S5, with a molecular weight of approximately 423.61 g/mol . The structure consists of two famotidine molecules linked together, creating a larger, more complex compound than the monomeric form.

The IUPAC name for famotidine dimer is 3,5-Bis[2-[[[2-[(diaminomethylidene)amino]thiazol-4-yl]methyl]sulfanyl]ethyl]-4H-1,2,4,6-thiatriazine 1,1-Dioxide, also alternatively referred to as 1,1'-(4,4'-((((1,1-Dioxido-2H-1,2,4,6-thiatriazine-3,5-diyl)bis(ethane-2,1-diyl))bis(sulfanediyl))bis(methylene))bis(thiazole-4,2-diyl))diguanidine .

The compound is also known by several alternative names in scientific and regulatory contexts:

  • Famotidine Impurity B

  • Famotidine specified impurity B

  • Famotidine Related Compound B

When prepared as a reference standard for analytical purposes, famotidine dimer may be formulated as a dimaleate salt with a corresponding molecular formula of C16H23N11O2S5 · 2 C4H4O4 and a higher molecular weight of 793.89 g/mol .

Chemical Structure Characteristics

Famotidine dimer retains many of the structural elements of the parent compound famotidine, particularly the thiazole rings and guanidine groups that contribute to its pharmacological properties. The dimerization process creates a molecule with a unique three-dimensional configuration that influences its physical, chemical, and potentially biological properties .

Formation and Relationship to Famotidine

Formation Mechanisms

Famotidine dimer can form through various mechanisms, most notably as a degradation product or impurity during the synthesis, storage, or formulation of famotidine . Research indicates that certain conditions can promote the dimerization process, including:

  • Reaction with excipients: Studies have shown that pharmaceutical excipients containing benzaldehyde can react with amine groups present in famotidine, potentially leading to the formation of intermediates that contribute to dimer formation .

  • Temperature-induced degradation: Stability studies conducted at elevated temperatures (such as 40°C with 75% relative humidity) have demonstrated the formation of famotidine dimer as a degradation product .

  • Manufacturing processes: Certain synthetic routes or purification procedures may inadvertently promote dimerization reactions, resulting in the presence of the dimer as an impurity in pharmaceutical-grade famotidine .

Structural Relationship to Famotidine

The parent compound, famotidine (C8H15N7O2S3), is a histamine H2 antagonist that prevents histamine in the parietal cells of the stomach from secreting acid, thereby alleviating heartburn and related symptoms . The chemical structure of famotidine contains several reactive groups, including sulfur-containing moieties and amine groups, which can participate in various chemical transformations, including dimerization reactions .

Mass spectrometric analysis and fragmentation studies have been employed to identify the specific sites of chemical transformation leading to dimer formation. Research suggests that the sulfur end amine group of famotidine is particularly susceptible to reaction with other compounds such as benzaldehyde, which may play a role in the formation of certain impurities including the dimer .

Analytical Characterization

Identification and Characterization Methods

The identification and characterization of famotidine dimer require sophisticated analytical techniques due to its structural complexity. Key analytical methods utilized include:

  • Liquid Chromatography: High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) techniques have been developed to separate famotidine dimer from the parent compound and other impurities. Chromatograms indicate distinctive retention times that allow for identification and quantification of the dimer in pharmaceutical preparations .

  • Mass Spectrometry: UPLC-MS/MS techniques have been employed to elucidate the molecular structure of famotidine dimer through molecular ion and product ion fragmentation patterns. Comparison of fragmentation data in both positive and negative ion modes helps confirm structural features and distinguish the dimer from other famotidine-related compounds .

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR analysis provides detailed information about the chemical environment of specific atoms within the famotidine dimer molecule. Comparison of NMR spectra between famotidine and its dimer reveals distinctive chemical shift patterns that confirm structural differences, particularly at sites involved in the dimerization process .

  • UV Spectroscopy: UV spectral analysis shows characteristic absorption patterns that can be used to identify the presence of famotidine dimer. Studies have indicated similarities in spectral profiles between famotidine and its dimer, reflecting the preservation of key chromophoric groups .

Analytical Standards

Research Applications and Significance

Pharmaceutical Quality Control

Famotidine dimer serves as an important marker in pharmaceutical quality control processes. As a specified impurity (designated as Impurity B in various pharmacopoeial standards), its presence and concentration in famotidine drug substances and products must be monitored and controlled to ensure safety and efficacy .

The development of analytical methods for detecting and quantifying famotidine dimer has thus become an important aspect of pharmaceutical research and development. Chromatographic separation techniques have been refined to distinguish the dimer from other potential impurities, allowing for precise quality assessment of famotidine preparations .

Stability Studies

Research into the formation of famotidine dimer under various conditions provides valuable insights into the stability characteristics of famotidine. Studies conducted at elevated temperatures and humidity levels help elucidate degradation pathways and identify factors that may influence the shelf-life and storage requirements of famotidine-containing pharmaceutical products .

Understanding the mechanisms of dimer formation has led to practical recommendations for pharmaceutical formulation, including the selection of excipients with low or no benzaldehyde content to minimize impurity formation .

AspectDetails
Regulatory statusSpecified impurity (Impurity B) in pharmacopoeial standards
Permitted limitsSubject to specific regulatory thresholds in drug products
Formation factorsTemperature, humidity, presence of reactive excipients
Control strategiesSelection of appropriate excipients, optimized manufacturing processes, stability-indicating analytical methods

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